Dhesn
Descripción general
Descripción
Dhesn is a chemical compound with the molecular formula C30H39N5O5 and a molecular weight of 549.7 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dhesn involves complex organic reactions.
Industrial Production Methods: There is no detailed information available regarding the industrial production methods of this compound. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Análisis De Reacciones Químicas
Types of Reactions: Therefore, specific types of reactions, common reagents, and conditions used in these reactions are not available.
Aplicaciones Científicas De Investigación
Dhesn exhibits potential antidepressant properties. In studies involving rats, this compound administration reduced the duration of immobility, suggesting antidepressant effects. Additionally, this compound influences the plasma corticosterone concentration, which is associated with stress response. Further research indicated that this compound affects the serotoninergic system in rats, potentially suggesting its use as an antidepressant. This compound administration decreased the turnover of serotonin in the brain and potentiated serotonin-mediated behavior.
Mecanismo De Acción
The mechanism of action of Dhesn involves its interaction with the serotoninergic system. It affects the turnover of serotonin in the brain and potentiates serotonin-mediated behavior.
Comparación Con Compuestos Similares
Similar Compounds:
- Dihydroergosine
- Dihydroergosine methane sulfonate
- Dihydroergosine monomethanesulfonate
- Dihydroergosine tartrate
Uniqueness: Dhesn is unique due to its potential antidepressant properties and its influence on the serotoninergic system. While similar compounds like dihydroergosine and its derivatives also exhibit biological activities, this compound’s specific effects on serotonin turnover and behavior make it distinct.
Propiedades
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,24+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMMZDZUHSYSPU-ZADNKJPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993665 | |
Record name | N-[10b-Hydroxy-2-methyl-5-(2-methylpropyl)-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7288-61-1 | |
Record name | 9,10-Dihydroergosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007288611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[10b-Hydroxy-2-methyl-5-(2-methylpropyl)-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00993665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ergotaman-3',6',18-trione, 9,10-dihydro-12'-hydroxy-2'-methyl-5'-(2-methylpropyl)-, (5'alpha,10alpha)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-DIHYDROERGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V68W0Y9VC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dihydroergosine (DHESN) interact with its target and what are the downstream effects?
A: Dihydroergosine (this compound) primarily acts as an antagonist of α-adrenoceptors. [, ] This interaction leads to a reduction in total peripheral resistance, resulting in a decrease in blood pressure. [] this compound also demonstrates inhibitory effects on neurotransmission, impacting both adrenergic and cholinergic pathways, likely through a non-specific presynaptic mechanism that regulates transmitter release. []
Q2: What is the impact of dihydroergosine (this compound) on different types of muscle contractions in the ileum?
A: Studies on the guinea pig ileum show that this compound inhibits contractions induced by various agents with a specific order of potency. It most effectively inhibits noradrenaline (NA) contractions, followed by 5-hydroxytryptamine, histamine, acetylcholine, and lastly, potassium chloride. This suggests multiple mechanisms of action beyond its primary α-adrenoceptor antagonism. []
Q3: Does the structure of dihydroergosine (this compound) impact its activity compared to similar compounds?
A: Dihydroergosine (this compound) and ergosinine (ESNN) are both ergot derivatives. While this compound is considered an active derivative of (+)-lysergic acid, ESNN is derived from (+)-isolysergic acid, typically thought to be inactive. Interestingly, studies show that ESNN exhibits comparable pharmacological activity to this compound in terms of blood pressure reduction and ileum contraction inhibition, suggesting that derivatives of (+)-isolysergic acid may possess significant pharmacological potential. [, ]
Q4: What is the long-term impact of dihydroergosine (this compound) on blood pressure regulation?
A: Chronic administration of dihydroergosine (this compound) in spontaneously hypertensive rats leads to significant blood pressure reduction. This effect is attributed to a decrease in total peripheral resistance without any observed changes in cardiac output or heart rate, suggesting a sustained vasodilatory effect. []
Q5: Are there any potential central nervous system effects of dihydroergosine (this compound)?
A: While one study investigated the effects of dihydroergosine (this compound) on the serotonergic system and its potential as an antidepressant, the abstract doesn't provide specific results. [] Further research is needed to understand the full extent of this compound's interaction with the central nervous system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.